molecular formula C26H25N3O2S B2895318 5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 953253-43-5

5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2895318
CAS No.: 953253-43-5
M. Wt: 443.57
InChI Key: GGHQOSGMGXNFDR-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

The compound (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines . (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For instance, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity, suggesting that they may affect pathways related to cell growth and proliferation . (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Result of Action

The result of a compound’s action can vary depending on its specific targets, mode of action, and the biochemical pathways it affects. For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines, suggesting that they may induce cell death . (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole core with 1-benzoylpiperazine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the phenoxybenzoyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its potential effects on the central nervous system and its ability to modulate neurotransmitter receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-phenylpiperazine have similar piperazine rings.

Uniqueness

5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to the combination of its benzothiazole core, piperazine ring, and phenoxybenzoyl group. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-18-15-23-24(16-19(18)2)32-26(27-23)29-13-11-28(12-14-29)25(30)20-7-6-10-22(17-20)31-21-8-4-3-5-9-21/h3-10,15-17H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHQOSGMGXNFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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